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Disperse Yellow 182

Cat. No.: B1168104
CAS No.: 112487-20-4
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Description

Overview of Disperse Dyes: Chemical Class and Significance in Research

Disperse dyes constitute a class of non-ionic dyes characterized by their low solubility and high dispersibility in water dyestuffscn.comchemicalbook.comresearchgate.nettextilelearner.net. They are primarily utilized for dyeing hydrophobic synthetic fibers such as polyester (B1180765), acetate (B1210297), polyamide, and acrylic fibers dyestuffscn.comresearchgate.nettextilelearner.netbonafideresearch.com. The significance of disperse dyes in research lies in the unique challenges and mechanisms associated with their application to these fibers, which lack the ionic groups that facilitate dyeing with other dye classes dyestuffscn.com. The dyeing process typically involves the dispersion of dye particles in water with the aid of dispersing agents, followed by the dissolution of the dye into the fiber material dyestuffscn.comresearchgate.net. This "solid solution theory," where the fiber acts as the solvent and the dye as the solute, is a key area of academic investigation dyestuffscn.com.

Historical Development and Evolution of Disperse Dyes in Scientific Literature

The history of disperse dyes is closely tied to the development of synthetic hydrophobic fibers, beginning with cellulose (B213188) acetate in the 1920s researchgate.netaatcc.orgwikipedia.org. Early research focused on finding colorants that could effectively dye this new material, as traditional water-soluble dyes were unsuitable aatcc.org. Initially referred to as "acetate dyes," this class was later renamed "disperse dyes" in the 1950s with the advent of new fibers like polyester and polyamides, recognizing their broader applicability aatcc.org. Scientific literature reflects a continuous evolution in the chemistry and application of disperse dyes, driven by the growth of the synthetic fiber market bonafideresearch.comaatcc.org. Research efforts have aimed at improving dye properties such as sublimation fastness, lightfastness, and dyeing performance on various hydrophobic substrates researchgate.netaatcc.org. The late 1960s and 1970s saw significant research and patenting activity in the field of new disperse dye structures aatcc.org.

General Classification and Structural Types of Disperse Dyes Relevant to Disperse Yellow 182

Disperse dyes are broadly classified based on their chemical structure and their application performance dyestuffscn.comchemicalbook.comtextilelearner.netiprintingpress.com. By chemical structure, the main types include azo dyes, anthraquinone (B42736) dyes, and heterocyclic dyes dyestuffscn.comchemicalbook.comtextilelearner.netiprintingpress.comcolorfuldyes.com. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest proportion of disperse dyes, accounting for about 80% of the total chemicalbook.com. Anthraquinone dyes, based on the anthraquinone structure, also form a significant group chemicalbook.comiprintingpress.comcolorfuldyes.com. Heterocyclic disperse dyes incorporate heterocyclic ring systems in their structure iprintingpress.comcolorfuldyes.com.

This compound is identified as belonging to the coumarin (B35378) category based on its molecular structure worlddyevariety.com. Coumarin derivatives represent one type of structural class found within disperse dyes, contributing to the diverse range of colors and properties available in this class of colorants worlddyevariety.comworlddyevariety.com. While azo and anthraquinone structures are predominant, research also explores other chemical scaffolds, such as coumarins, for developing disperse dyes with specific characteristics like bright yellow shades worlddyevariety.comworlddyevariety.com.

Based on application performance, disperse dyes are often classified into types such as Type E (low temperature), Type SE (medium temperature), and Type S (high temperature), relating to their dyeing behavior and sublimation fastness dyestuffscn.comchemicalbook.comiprintingpress.com. This classification is important in academic research for understanding the relationship between dye structure and its interaction with different fiber types under varying dyeing conditions dyestuffscn.comchemicalbook.comiprintingpress.com.

Illustrative Data Table: Classification of Disperse Dyes by Chemical Structure

Chemical Structure TypeApproximate Proportion of Total Disperse DyesKey Chromophores/Structural FeaturesRelevant to this compound
Azo Dyes~80%-N=N- group(s)Yes (this compound is a yellow dye, and azo dyes cover the yellow spectrum) iprintingpress.comcolorfuldyes.com
Anthraquinone Dyes~15%Anthraquinone core structureNo (this compound is a coumarin derivative) worlddyevariety.com
Heterocyclic Dyes~5% (including various types like coumarins)Incorporate heterocyclic ringsYes (this compound is a coumarin derivative) worlddyevariety.com

Note: This table is intended for illustrative purposes based on the provided text and is not truly interactive in this format.

Detailed Research Findings (Relevant to Introduction and Classification):

Research has focused on the molecular characteristics that influence the performance of disperse dyes. For instance, the relative molecular mass of disperse dyes is a factor in their classification by application performance, with lower molecular mass dyes often associated with Type E characteristics iprintingpress.com. Studies on the dyeing mechanism highlight that disperse dyes dissolve directly into the fiber, with the diffusion rate influenced by factors such as temperature and the molecular size of the dye dyestuffscn.comresearchgate.net. The crystalline form of disperse dyes has also been a subject of research, as it can affect their commercialization process chemicalbook.com. While the link between crystalline form and dyeing performance was initially explored, later results have reportedly challenged some early claims chemicalbook.com.

Research findings also detail the synthesis methods for different structural types of disperse dyes, including the use of specific coupling components for azo dyes to achieve various colors iprintingpress.com. The development of new disperse dye structures, including those with heterocyclic systems like coumarins, is an ongoing area of research aimed at achieving improved color properties and fastness characteristics iprintingpress.comcolorfuldyes.comworlddyevariety.comworlddyevariety.com.

Properties

CAS No.

112487-20-4

Molecular Formula

C12H12O3

Synonyms

Disperse Yellow 182

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Conventional Synthetic Routes for Disperse Yellow 182 and Analogs

Conventional synthesis of azo disperse dyes, including analogs of this compound, primarily relies on a two-step process: diazotization and coupling. nih.govrsc.orgnih.gov

Diazotization and Coupling Reaction Mechanisms

The synthesis begins with the diazotization of a primary aromatic or heterocyclic amine. nih.govrsc.orgnih.gov This reaction involves treating the amine with a source of nitrous acid (typically sodium nitrite (B80452) in acidic medium, such as hydrochloric or sulfuric acid) at a low temperature, usually between 0 and 5 °C to maintain the stability of the diazonium salt formed. mdpi.comekb.eg The acidic conditions and low temperature are crucial to prevent the decomposition of the highly unstable diazonium salt. nih.govekb.eg

The resulting diazonium salt acts as an electrophile and is subsequently coupled with an electron-rich nucleophile, known as the coupling component. rsc.orgnih.gov Common coupling components include phenols, naphthols, aromatic amines, or compounds containing active methylene (B1212753) groups. nih.govnih.gov The coupling reaction proceeds via an electrophilic aromatic substitution mechanism, where the diazonium cation attacks the activated aromatic ring of the coupling component, forming a stable azo linkage (-N=N-). nih.govnih.gov The specific choice of the diazonium component and the coupling component dictates the final structure and color of the azo dye. mdpi.comekb.eg

Precursor Compounds and Intermediate Reactions

While the specific precursors for this compound are not explicitly detailed in the search results, the synthesis of similar disperse yellow dyes provides insight into the types of compounds used. Generally, the precursors involve an aromatic amine for diazotization and a coupling component with an activated aromatic ring or an active methylene group. For instance, the synthesis of Disperse Yellow 82, which shares a similar structure with this compound, involves the condensation of 4-(Diethylamino)-2-hydroxybenzaldehyde, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, and DMF, followed by condensation with coumarin (B35378). worlddyevariety.comscribd.com Other examples of precursors for disperse dyes include m-amino acetanilide (B955), 3-(N,N-diethylamino) acetanilide, and 1-(3-methoxy propyl)-3-cyano-4-methyl-6-hydroxy-2-pyridone, which serve as essential building blocks or intermediates in the synthesis of various disperse dye molecules. amoghchemicals.in Intermediate reactions may involve condensation, cyclization, or other functional group transformations depending on the complexity of the final dye structure.

Advanced Synthetic Approaches

In addition to conventional methods, advanced synthetic techniques are being explored to improve the efficiency and environmental profile of disperse dye synthesis.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as an effective method in organic synthesis, including the preparation of disperse dyes. mdpi.comnih.govresearchgate.netekb.eg This technique offers several advantages over conventional heating, such as significantly shorter reaction times, higher yields, and improved energy efficiency. mdpi.comnih.govresearchgate.net Microwave irradiation promotes rapid and uniform heating throughout the reaction mixture, leading to faster reaction rates and potentially cleaner reaction profiles. nih.gov Studies have demonstrated the successful application of microwave technology in the synthesis of various new organic compounds and disperse dyes, often achieving completion in a few minutes compared to hours under conventional heating. mdpi.comnih.gov This approach is also considered compatible with green chemistry principles due to its reduced energy consumption and potential for solvent minimization. mdpi.comnih.gov

Green Chemistry Principles in Disperse Dye Synthesis

The application of green chemistry principles in the synthesis of disperse dyes is a growing area of research aimed at minimizing the environmental impact of dye production. mdpi.comemerald.com This involves developing less hazardous synthetic methods, reducing waste generation, and utilizing greener solvents. emerald.com Microwave-assisted synthesis, as mentioned earlier, aligns with green chemistry by offering energy efficiency and shorter reaction times. mdpi.comnih.gov Other green chemistry approaches include the use of environmentally friendly solvents like water or ethanol (B145695)/water mixtures in synthesis and dyeing processes. emerald.comnijostam.org Researchers are also exploring methods to improve dye fixation on fibers to reduce the amount of unfixed dye released in wastewater, and investigating the reuse of dyeing baths. mdpi.comemerald.com The development of dispersant-free dyes also contributes to greener dyeing processes by eliminating the need for dispersing agents. nijostam.org

Structural Modifications and Derivatization for Enhanced Research Properties

Structural modifications and derivatization of disperse dyes are undertaken to tune their properties, such as color shade, fastness properties (light, washing, perspiration, sublimation), thermal stability, and affinity for specific fibers. nih.govmdpi.comsemanticscholar.orgresearchgate.netmdpi.com These modifications often involve introducing different substituents onto the aromatic rings or heterocyclic systems within the dye molecule. nih.govmdpi.com

The position and electronic nature of substituents (electron-donating or electron-withdrawing groups) significantly influence the electronic absorption spectrum of the dye, thereby affecting its color. nih.govmdpi.com For instance, introducing electron-donating groups like amino groups or electron-withdrawing groups like nitro groups in conjugation with the azo linkage can lead to bathochromic shifts (shifts to longer wavelengths, resulting in redder shades). nih.gov Alkyl groups attached to nitrogen atoms in amino groups can enhance the electron-donating effects, further influencing the color. nih.gov

Modifications can also impact the dye's solubility, particle size, and aggregation behavior, which are crucial for its dispersibility and uptake by hydrophobic fibers. scribd.comnih.gov Furthermore, derivatization can be used to introduce specific functionalities for enhanced properties, such as improved fastness to various agents or even the incorporation of biological activities like antimicrobial properties. mdpi.comnih.govsemanticscholar.orgmdpi.commdpi.com For example, incorporating heterocyclic moieties into azo dyes can lead to enhanced coloring properties, tinctorial strength, and thermal stability. rsc.org Researchers have synthesized disperse dyes with heterocyclic systems like thiazole, pyrazole, pyridine, and thiophene (B33073) to achieve desired dyeing performance and other functional properties. rsc.orgnijostam.orgmdpi.commdpi.comresearchgate.net

Data on the effect of structural modifications on the color strength (K/S values) and fastness properties of disperse dyes is often reported in research studies. For example, studies on novel disperse dyes applied to polyester (B1180765) fabrics evaluate properties such as washing fastness, light fastness, rubbing fastness, and perspiration fastness, often comparing the performance of different dye structures. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.net These studies demonstrate how specific structural changes correlate with improvements or variations in dyeing characteristics.

Here are some examples of data that might be presented in research findings related to structural modifications:

Dye Structure ModificationObserved Color ShiftImprovement in Light Fastness (ISO Rating)Improvement in Washing Fastness (ISO Rating)
Introduction of a nitro groupBathochromic shift (e.g., yellow to orange/red)Likely improvement nih.govOften good nih.govresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.net
Introduction of a dialkylamino groupBathochromic shift nih.govVariableOften good nih.govresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.net
Incorporation of a heterocyclic ring (e.g., thiazole)Can influence color and stability rsc.orgmdpi.comVariable mdpi.comresearchgate.netVariable mdpi.comresearchgate.net

Mechanistic Investigations of Disperse Yellow 182 Dyeing Behavior

Thermodynamics and Kinetics of Dye Sorption onto Fibrous Substrates

The sorption of disperse dyes onto hydrophobic fibers is a physical process, driven by the affinity of the non-ionic dye molecules for the organic polymer structure of the fiber ni.ac.rsbenthamdirect.com. The process can be understood through the study of adsorption isotherms and kinetic models.

Dye-Fiber Interaction Mechanisms (e.g., Solid Solution Theory, Non-Polar Forces, Hydrogen Bonding)

The interaction between disperse dyes and hydrophobic fibers like polyester (B1180765) is primarily attributed to physical forces rather than chemical bonds colourinn.inresearchgate.netblogspot.com. The "solid solution theory" is often used to describe the dyeing of polyester with disperse dyes, suggesting that the dye dissolves within the fiber material, forming a solid solution boshitex.comcrimsonpublishers.com.

Key interaction mechanisms include:

Non-Polar Forces (Van der Waals Forces): These are weak attractive forces that arise from temporary fluctuations in electron distribution within molecules. Disperse dyes, being non-polar or having limited polarity, exhibit significant Van der Waals interactions with the non-polar regions of hydrophobic fibers like polyester colourinn.inresearchgate.netblogspot.commdpi.comresearchgate.net.

The process of dye uptake involves the diffusion of individual dye molecules from the dye bath onto the fiber surface, followed by their diffusion into the interior of the fiber boshitex.comcrimsonpublishers.comscribd.com. The rate of diffusion into the fiber is often the rate-limiting step in the dyeing process researchgate.net.

Influence of Temperature on Dyeing Kinetics and Fiber Swelling

Temperature plays a crucial role in the kinetics of disperse dyeing. Increasing the temperature of the dye bath significantly accelerates the rate of dye diffusion into the fiber scribd.comcolourinn.intextilelearner.net. This is because higher temperatures increase the kinetic energy of the dye molecules, allowing them to move more freely and penetrate the fiber structure more rapidly textilelearner.net.

Furthermore, elevated temperatures cause hydrophobic fibers like polyester to undergo structural changes, specifically increasing the mobility of polymer chains and creating "free volume" or microvoids within the fiber colourinn.inscribd.comcolourinn.inmdpi.comtextiletoday.com.bdmdpi.com. This phenomenon, often described in relation to the glass transition temperature (Tg) of the polymer, facilitates the uptake and diffusion of dye molecules into the fiber interior mdpi.comtextiletoday.com.bdtextilelearner.net. For polyester, dyeing is typically carried out at high temperatures, often between 120°C and 130°C, to achieve adequate fiber swelling and dye penetration colourinn.incolourinn.incolourinn.incwejournal.orgchemicalbook.com. Carrier dyeing methods can allow dyeing at lower temperatures (85-90°C), though high temperatures are generally preferred for better dye uptake and fastness properties colourinn.incolourinn.insapub.org.

Studies on the thermodynamics of disperse dyeing often show that the adsorption process can be spontaneous and more favorable at higher temperatures, as indicated by changes in thermodynamic parameters such as Gibbs free energy (ΔG°) ni.ac.rsbenthamdirect.com. The kinetics of adsorption may follow models like the pseudo-second-order kinetic model benthamdirect.com.

Role of pH in Dye Uptake and Diffusion Processes

The pH of the dye bath is another critical parameter influencing the dyeing behavior of disperse dyes. Disperse dyeing is typically conducted in a weakly acidic medium, with a recommended pH range of 4.5 to 5.5 colourinn.incolourinn.incwejournal.orgsapub.orgdyestuffscn.comslideshare.netscribd.com. Acetic acid is commonly used to maintain this pH cwejournal.orgsapub.orgscribd.com.

Maintaining an acidic pH is important for several reasons:

Dye Stability: Disperse dyes, particularly some azo structures, can be sensitive to alkaline conditions and may undergo hydrolysis or reduction, leading to changes in color or reduced fastness properties dyestuffscn.com.

Fiber Integrity: For polyester fibers, alkaline conditions at high temperatures can lead to hydrolysis of the ester linkages, causing damage to the fiber cwejournal.org.

Optimal Dye Exhaustion: A weakly acidic pH range generally ensures satisfactory dye exhaustion onto the fiber sapub.orgscribd.com. While some disperse dyes may be stable under neutral or weakly alkaline conditions at high temperatures, the optimal pH for most disperse dyeing on polyester remains acidic dyestuffscn.com.

The pH can influence the rate of dye adsorption and diffusion by affecting the stability of the dye dispersion and potentially having a minor influence on the fiber surface charge, although disperse dyes themselves are non-ionic boshitex.comchina-dyestuff.comtextilelearner.net. Studies on the effect of pH on the removal of disperse yellow dyes from solutions have shown optimal adsorption in acidic conditions connectjournals.com.

Influence of Auxiliaries and Carriers on Dyeing Systems

Auxiliaries and carriers are essential components in disperse dyeing formulations, playing significant roles in facilitating the dispersion of the dye, promoting dye uptake, and achieving level dyeings.

Function and Mechanistic Role of Dispersing Agents

Disperse dyes have very low solubility in water and are present in the dye bath as fine dispersions boshitex.comchina-dyestuff.comcolourinn.intextilelearner.netslideshare.net. Dispersing agents are surface-active substances added to the dye formulation and the dye bath to ensure that the dye particles remain finely dispersed and stable throughout the dyeing process china-dyestuff.comcolourinn.incolourinn.intextilelearner.netmdpi.comcolourinn.inslideshare.netmedcraveonline.com.

The key functions and mechanistic roles of dispersing agents include:

Particle Size Reduction and Stabilization: Dispersing agents help in grinding the crude dye into very fine particles (typically 0.5 to 2.0 microns) and prevent these particles from aggregating or settling in the dye bath china-dyestuff.comresearchgate.nettextilelearner.netmdpi.commedcraveonline.com. They achieve this by adsorbing onto the surface of the dye particles, creating repulsive forces (electrostatic or steric) that keep the particles separated medcraveonline.com.

Facilitating Dissolution: While disperse dyes have low water solubility, dyeing occurs from a very dilute solution of individual dye molecules in equilibrium with the dispersed particles boshitex.com. Dispersing agents can slightly increase the apparent solubility of the dye in water, ensuring a continuous supply of dissolved dye molecules for adsorption onto the fiber surface researchgate.nettextilelearner.netmedcraveonline.com.

Promoting Leveling: By maintaining a stable and fine dispersion, dispersing agents contribute to level dyeing by ensuring uniform availability of dye molecules to the fiber surface medcraveonline.com.

The type and concentration of the dispersing agent can significantly affect the stability of the dye dispersion and the rate of dyeing medcraveonline.com.

Carrier-Assisted Dyeing Mechanisms

Carriers are organic compounds added to the dye bath, particularly when dyeing hydrophobic fibers like polyester at temperatures below 100°C (e.g., at the boil or lower), where fiber swelling and dye diffusion are limited scribd.commdpi.comtextiletoday.com.bdtextilelearner.netcolourinn.inscribd.com.

The mechanisms by which carriers accelerate dye uptake are not fully understood, but several theories exist:

Fiber Plasticization and Swelling: A widely accepted mechanism is that carriers are absorbed by the fiber, acting as plasticizers. This lowers the glass transition temperature (Tg) of the polymer, increasing the mobility of polymer chains and causing the fiber to swell mdpi.comtextiletoday.com.bdtextilelearner.netcolourinn.in. The increased free volume within the fiber allows for more rapid diffusion of dye molecules into the interior mdpi.comtextiletoday.com.bdtextilelearner.net.

Increased Dye Solubility: Carriers can increase the solubility of disperse dyes in the dye bath or form a "liquid co-fiber" phase around the fiber surface where the dye is more soluble, thus increasing the rate of dye transfer into the fiber mdpi.comtextilelearner.nettextilestudycenter.com.

Disruption of Dye Aggregates: Carriers may help in breaking up dye aggregates, presenting smaller, more easily diffusible dye species to the fiber textiletoday.com.bd.

Carriers are typically non-ionic aromatic organic compounds with relatively low molecular weight textilelearner.net. While effective in promoting dye uptake at lower temperatures, concerns about their odor and potential toxicity have led to a decrease in their use compared to high-temperature dyeing methods textilelearner.netcwejournal.org.

Substrate-Specific Dyeing Behavior and Affinity Studies

Disperse dyes exhibit varying affinities and dyeing behaviors depending on the specific type of hydrophobic fiber substrate. The interaction between the dye molecule and the fiber polymer dictates the efficiency of dye uptake, color depth, and fastness properties.

Polyester Fiber Interactions

Polyester fibers, such as polyethylene (B3416737) terephthalate (B1205515) (PET), are highly hydrophobic and crystalline, making them particularly suitable for dyeing with disperse dyes ijarbs.comcwejournal.org. The dyeing of polyester with disperse dyes typically requires high temperatures, often around 130°C, to facilitate the diffusion of dye molecules into the relatively compact internal structure of the fiber scribd.comresearchgate.netekb.egnih.govresearchgate.net. At temperatures below the glass transition temperature (Tg) of polyester, the polymer chains are rigid, impeding dye diffusion. Increasing the temperature above the Tg favors the development of amorphous zones, facilitating dye penetration researchgate.net.

High-temperature dyeing methods without carriers are common for polyester, although carrier dyeing at lower temperatures (around 95-100°C) is also possible, with carriers helping to swell the fiber and lower the Tg niscpr.res.inscribd.comresearchgate.netgoogle.com. Research has shown that dyeing at higher temperatures generally leads to enhanced color intensity and improved dye uptake on polyester fabrics nih.gov. For instance, studies on novel disperse dyes have indicated that dyeing polyester at 130°C results in better color strength compared to dyeing at 100°C nih.gov.

The affinity of disperse dyes for polyester is influenced by factors such as the dye's molecular structure and the dyeing conditions. Studies have investigated the kinetics and equilibrium of disperse dyeing on polyester, determining parameters like partition coefficients and standard affinity researchgate.net. The high crystallinity and hydrophobic nature of polyester allow it to strongly trap dye molecules within its structure, contributing to good wash fastness properties ijarbs.com. However, residual surface dye that is not properly removed after dyeing can lead to staining of other fibers ijarbs.com.

Polyamide and Cellulose (B213188) Acetate (B1210297) Fiber Interactions

Disperse dyes are also used for dyeing polyamide (nylon) and cellulose acetate fibers, although the dyeing behavior and resulting fastness properties can differ compared to polyester taylorandfrancis.comtiankunchemical.comafirm-group.comekb.eg.

For polyamide fibers, disperse dyes can be applied, but achieving deep shades with good color fastness, particularly light and washing fastness, can be challenging mdpi.com. The application of disperse dyes on polyamide often results in moderate light fastness and lower washing fastness compared to polyester mdpi.com. Low molecular weight, leveling disperse dyes are frequently used for dyeing polyamide textiles like hosiery and carpets mdpi.com. While conventional aqueous dyeing is common, waterless dyeing techniques using supercritical carbon dioxide (scCO2) have been explored for polyamide 6.6, showing promising results for dye uptake, especially with high-energy disperse dyes at elevated pressures and temperatures mdpi.com.

Cellulose acetate fibers, including both cellulose diacetate and cellulose triacetate, can be dyed with disperse dyes taylorandfrancis.comtiankunchemical.comafirm-group.comekb.eg. Cellulose diacetate is typically dyed at temperatures not exceeding 85°C to avoid hydrolysis of the acetate groups, which can dull the fiber's luster blogspot.com. Cellulose triacetate, being more hydrophobic than diacetate, requires higher dyeing temperatures, usually at the boil (100°C), and temperatures up to 130°C are possible to improve dye penetration and fastness properties, particularly for deeper shades blogspot.com. The dyeing of cellulose acetate with disperse dyes is generally a simple, direct process blogspot.com. However, the solubility of disperse dyes in cellulose acetate fibers can be a limiting factor for achieving full shades, and mixtures of dyes may be used to overcome this researchgate.net. Dispersing agents can influence the solubility and adsorption of dyes in cellulose acetate researchgate.net.

The affinity of disperse dyes for these fibers is primarily due to physical forces, such as Van der Waals forces afirm-group.comscribd.com. While disperse dyes are effective for these substrates, achieving the same level of wash and light fastness as on polyester may require careful dye selection and optimized dyeing conditions ekb.egmdpi.com.

Summary of Fiber Interactions:

Fiber TypeTypical Dyeing TemperatureKey Interaction MechanismFastness Properties (relative)Notes
PolyesterHigh (130°C), Carrier (100°C)Diffusion into amorphous regions, Van der Waals forcesGood to Excellent (Wash, Light) ijarbs.comresearchgate.netRequires high temperature or carriers due to high crystallinity scribd.comresearchgate.net
PolyamideVaries, scCO2 explored mdpi.comPhysical forcesModerate (Light, Wash) mdpi.comLower fastness compared to polyester mdpi.com
Cellulose AcetateDiacetate: ≤ 85°C, Triacetate: 100-130°C blogspot.comPhysical forcesVaries with temperature and fiber type blogspot.comresearchgate.netTemperature limitations for diacetate; higher temps for triacetate blogspot.com

Note: This table provides a general overview based on the provided text snippets and may not encompass all specific behaviors of Disperse Yellow 182.

Advanced Characterization and Analytical Research Techniques

Spectroscopic Methodologies for Structural and Behavioral Studies

Spectroscopic techniques are extensively utilized to investigate the interaction of Disperse Yellow 182 with electromagnetic radiation, providing valuable data on its molecular structure and behavior under diverse conditions.

UV-Visible (UV-Vis) spectroscopy is a foundational technique employed to analyze the electronic transitions within the this compound molecule. This method is particularly effective for quantifying the dye's concentration in solutions by measuring its absorbance properties. The wavelength at which maximum absorbance (λmax) occurs serves as a characteristic identifier for quantitative analysis.

UV-Vis spectroscopy is also an essential tool for monitoring the degradation of this compound. Alterations in the UV-Vis spectrum, such as a reduction in absorbance at the λmax or the emergence of new peaks, can signify the breakdown of the dye molecule and the formation of degradation products. researchgate.netnih.gov Research on the photodegradation of structurally similar coumarin (B35378) disperse yellow dyes, such as Disperse Yellow 82, has successfully employed UV-Vis spectroscopy to track the depletion of dye concentration over time when exposed to irradiation under varying conditions and in different solvents. scirp.org The absorbance values are key in selecting the optimal wavelength for analytical purposes. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy yields detailed information regarding the molecular architecture of organic compounds by analyzing the magnetic characteristics of atomic nuclei, notably ¹H and ¹³C. This technique is indispensable for verifying the proposed structure of this compound and determining the structures of its degradation products. sapub.org

Although extensive specific NMR data for this compound were not prominently featured in the search results, NMR spectroscopy, particularly ¹H-NMR, is a standard analytical method for the structural elucidation of disperse dyes and related compounds. sapub.org Analysis of NMR spectra, including chemical shifts, signal splitting patterns, and peak integration, provides information about the types, quantities, and connections of atoms within the molecule. For intricate structures or mixtures, advanced NMR techniques, including two-dimensional experiments, can be employed. rsc.org

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at specific characteristic frequencies, generating a unique spectrum that acts as a molecular fingerprint. uc.edu

IR spectroscopy can be applied to this compound to confirm the presence of functional groups anticipated based on its coumarin structure and potential azo components, although the provided structural information points towards a coumarin category dye. worlddyevariety.comdyestuffintermediates.com Analysis of IR spectra can reveal the presence of carbonyl groups (C=O) characteristic of the coumarin core, C-H stretching vibrations, and potentially N=N stretching if an azo linkage is present in the final structure. worlddyevariety.comuc.edu Furthermore, changes observed in the IR spectrum during degradation studies can indicate which functional groups are affected during the decomposition process. researchgate.net

Fluorescence spectroscopy is employed to investigate the fluorescent properties of compounds that emit light subsequent to absorbing radiation. This compound is known for its fluorescence, described as a strong green-light yellow. sdinternational.com Fluorescence spectroscopy can be used to assess the dye's performance, specifically its emission characteristics and intensity in different environments or when applied to various materials. scirp.org

Studies on related coumarin disperse yellow dyes, such as Disperse Yellow 82, have employed fluorescence spectroscopy to evaluate spectral parameters including relative strength percentage and reflectance. scirp.org Assessing fluorescence is crucial for understanding the dye's visual appearance and behavior under UV or solar light when applied to textiles. scirp.org

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for separating mixtures of compounds, enabling the analysis of individual components. These methods are particularly valuable for evaluating the purity of this compound and identifying its degradation products.

High-Performance Liquid Chromatography (HPLC) is a robust separation technique widely used for the analysis of dyes. HPLC separates components of a mixture based on their varying interactions with a stationary phase and a mobile phase. This technique is critical for determining the purity of this compound and for separating and analyzing its degradation products. nih.govuc.edusigmaaldrich.com

HPLC analysis generates a chromatogram displaying distinct peaks that correspond to the parent dye and any impurities or degradation products present. The area under each peak is proportional to the concentration of the respective compound, allowing for quantitative assessment of purity and the extent of degradation. researchgate.netnih.gov Coupling HPLC with detectors such as UV-Vis or mass spectrometry (MS) provides more detailed information about the separated components, assisting in the identification of degradation products. asm.orginnovareacademics.in Research on the degradation of other dyes, including Disperse Yellow 3, has successfully utilized HPLC to separate and identify degradation products. sigmaaldrich.comohsu.edusigmaaldrich.cn

TechniqueApplicationKey Information Provided
UV-Vis SpectroscopyConcentration analysis, Degradation monitoringAbsorbance, λmax, Changes in spectrum
NMR SpectroscopyStructural elucidationMolecular structure, Atomic connectivity
IR SpectroscopyFunctional group identificationPresence of characteristic functional groups
Fluorescence SpectroscopyPerformance evaluation, Emission characteristicsFluorescence intensity, Emission spectra
HPLCPurity analysis, Degradation product analysisSeparation of components, Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures. In the context of disperse dyes, GC-MS can be applied to identify volatile byproducts that may be generated during synthesis, dyeing processes, or environmental degradation. chemicalbook.com

The application of GC-MS typically involves extracting volatile compounds from a sample matrix, injecting the extract into a gas chromatograph for separation based on their boiling points and interaction with the stationary phase, and then detecting and identifying the separated components using a mass spectrometer. The mass spectrometer fragments the molecules and produces a mass spectrum, which serves as a unique fingerprint for identification by comparison with spectral libraries.

Solid-State Characterization Methods for Adsorbents and Fibers

Solid-state characterization methods are essential for examining the physical and structural properties of materials involved in dyeing processes, such as the fibers being dyed and any adsorbent materials used for dye removal. These techniques provide information on crystallinity, surface morphology, and elemental composition, which can influence dye uptake, fastness properties, and degradation behavior.

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure, phase composition, and other structural properties of crystalline materials. chemicalbook.com When applied to dyed fibers or adsorbents, XRD can provide information about changes in the crystallinity of the substrate upon dyeing or the crystalline nature of the dye itself, particularly in powder or nanoparticle form.

For disperse dyes, which are often applied as dispersions of fine particles, the crystalline form of the dye can impact its dispersion stability and dyeing performance. Studies on other disperse dyes, such as Disperse Yellow BROB and Disperse Yellow 54, have utilized XRD to analyze the crystallinity of dye nanoparticles, showing decreased crystallinity after certain processing methods like precipitation. XRD has also been used to characterize the crystalline structure of adsorbent materials before and after the adsorption of dyes.

Although XRD is a standard technique for material characterization, specific detailed research findings on the crystallinity and phase analysis of fibers dyed with this compound using XRD were not found in the search results. However, the technique's utility in assessing the crystalline nature of disperse dyes and substrates is well-established in the broader field of dye and material science. sigmaaldrich.com

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis of Substrate-Dye Interfaces

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of the surface morphology of a sample by scanning it with a focused beam of electrons. This allows for detailed visualization of the fiber surface, the distribution of dye particles, and any changes in the substrate's structure after dyeing.

Energy Dispersive X-ray (EDX), also known as Energy Dispersive Spectroscopy (EDS), is often coupled with SEM. EDX is an elemental analysis technique that detects characteristic X-rays emitted from the sample when it is bombarded by the electron beam in the SEM. This provides information on the elemental composition of the analyzed area, allowing for the identification of elements present in the dye, the fiber, and at the interface between them.

SEM and EDX can be used to examine the penetration and distribution of disperse dyes within the fiber structure and to identify the elemental components of the dye on the substrate surface. For instance, EDX can confirm the presence of specific elements characteristic of the dye molecule on the fiber. While SEM and EDX have been widely applied to characterize the morphology and elemental composition of various materials, including adsorbents used for dye removal and pigments in historical artifacts, specific detailed research findings focusing on the SEM and EDX analysis of substrate-dye interfaces specifically involving this compound were not identified in the consulted literature. Studies on other disperse dyes or yellow pigments demonstrate the capability of SEM to reveal particle morphology and distribution and EDX to provide elemental composition at the micro-level.

Environmental Fate and Remediation Research

Degradation Pathways and Reaction Mechanisms

The degradation of Disperse Yellow 182 in the environment can occur through various pathways, including photodegradation, biodegradation, and electrochemical processes. Understanding the mechanisms involved in these processes is essential for developing effective remediation strategies.

Photodegradation Kinetics and Mechanisms

Photodegradation, the breakdown of compounds by light, can play a role in the environmental fate of this compound. Studies on the photodegradation of dyes often investigate the kinetics and mechanisms involved, including pseudo-first-order kinetics and the influence of photocatalysis and oxidizing agents. Advanced Oxidation Processes (AOPs), such as those involving TiO₂/UV/H₂O₂, have been applied to the decolorization of reactive yellow dyes, demonstrating high decolorization rates under specific conditions. uobaghdad.edu.iq The rate coefficient of degradation in such processes can follow pseudo-first-order kinetics. uobaghdad.edu.iq High levels of H₂O₂ can potentially reduce decolorization by scavenging hydroxyl radicals. uobaghdad.edu.iq Changes in pH can alter the surface charge of photocatalysts and the target compound, affecting their interaction and degradation rate. researchgate.net

Biodegradation Studies

Biodegradation, the breakdown of compounds by microorganisms, is a significant process in the removal of dyes from wastewater. This can occur under both aerobic and anaerobic conditions, involving various microbial enzymes and fungal species. Azo dyes, which constitute a large class of synthetic dyes, are often resistant to degradation under aerobic bacterial conditions, necessitating alternating anaerobic and aerobic processes for complete mineralization. nih.gov

Microorganisms capable of decolorizing and degrading dyes include filamentous fungi, yeasts, algae, and bacteria. nih.gov Filamentous fungi, in particular, can produce intracellular and extracellular enzymes capable of degrading a variety of xenobiotics. nih.gov The mechanisms of fungal decolorization and degradation of azo dyes involve a combination of biosorption and the action of extracellular enzymes such as laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP). nih.gov Studies on the degradation of Disperse Yellow 3 (a related disperse dye) by the white-rot fungus Phanerochaete chrysosporium have shown mineralization to CO₂. sigmaaldrich.comohsu.edu This degradation can yield major metabolites like acetanilide (B955) and 4-methyl-1,2-benzoquinone. ohsu.edu The process can involve the oxidation of the phenolic ring of the dye by peroxidases, producing an azo-bearing carbonium ion. ohsu.edu

Fungal degradation efficiency can be influenced by factors such as nutrient availability, with enzyme production decreasing as nutrients decline and waste accumulates. researchgate.net Different fungal species exhibit varying decolorization capabilities. For example, D. dickinsii IEBL-2 showed higher degradation percentages for Disperse Yellow SRLP compared to other brown rot fungi in one study. researchgate.net

Table 1: Fungal Degradation of Disperse Yellow SRLP by Brown Rot Fungi

Fungal SpeciesMaximum Degradation (%)Time to Maximum Degradation
D. dickinsii IEBL-275Day 7
C. puteana IEBL-169Day 8
P. betulines IEBL-350Day 10
F. pinicola IEBL-458Day 10

Note: Data extracted from a study on the degradation of Disperse Yellow SRLP, a related disperse dye. researchgate.net

While biosorption can play a role, enzymatic degradation is often the primary mechanism for the removal of dyes by fungi. nih.govresearchgate.net

Adsorption and Removal Technologies: Mechanistic and Kinetic Studies

Adsorption is a widely used and effective method for removing dyes from aqueous solutions due to its simplicity, ease of operation, and good efficacy. deswater.comconnectjournals.comrsc.org This process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org

Adsorption Isotherms and Kinetic Models

Adsorption equilibrium and kinetics are typically studied using various models to understand the adsorption behavior and rate-limiting steps. Common isotherm models include Langmuir, Freundlich, and Temkin, which describe the relationship between the amount of dye adsorbed onto the adsorbent and the equilibrium concentration of the dye in solution. rsc.orgbas.bgmdpi.comnih.govresearchgate.net Kinetic studies often employ models such as pseudo-first-order and pseudo-second-order to investigate the adsorption rate and mechanism. rsc.orgbas.bgnih.govresearchgate.net

For Disperse Yellow 3, adsorption equilibrium data on granular activated carbon (GAC) were best fitted by the Langmuir isotherm, suggesting monolayer adsorption. koreascience.kr The pseudo-second-order kinetic model has been found to fit well with the adsorption kinetics of Disperse Yellow 3 on GAC. koreascience.kr For Disperse Yellow 211, studies using Gliricidia sepium biomass and cellulose (B213188) showed that the adsorption system was best described by the pseudo-second-order kinetic model. researchgate.net Adsorption using the crude biomass obeyed the Langmuir isotherm, while adsorption on the isolated cellulose followed the Freundlich isotherm. researchgate.net Adsorption of Disperse Yellow 211 onto activated carbon prepared from cherry and apricot stones also indicated that adsorption follows the pseudo-first-order model in kinetic studies, while equilibrium data were tested against Freundlich, Langmuir, Temkin, and Dubinin-Radushkevich isotherms. dergipark.org.tr

The pH of the solution significantly influences dye adsorption, with higher adsorption of Disperse Yellow 3 on activated carbon observed in the acidic region (pH 3), likely due to electrostatic attraction between the positively charged activated carbon surface and the dye anion. koreascience.kr

Table 2: Adsorption Model Fitting for Disperse Yellow Adsorption

Adsorbent TypeDisperse Yellow DyeBest Fit Isotherm ModelBest Fit Kinetic ModelKey FindingsSource
Granular Activated Carbon (GAC)Disperse Yellow 3LangmuirPseudo-Second-OrderAdsorption highest at pH 3; intraparticle diffusion was the rate-controlling step. koreascience.kr koreascience.kr
Gliricidia sepium BiomassDisperse Yellow 211LangmuirPseudo-Second-OrderAdsorption strongly dependent on pH and temperature. researchgate.net researchgate.net
Gliricidia sepium CelluloseDisperse Yellow 211FreundlichPseudo-Second-OrderAdsorption strongly dependent on pH and temperature. researchgate.net researchgate.net
Activated Carbon (Cherry Stones)Disperse Yellow 211Tested (F, L, T, DR)Pseudo-First-OrderMaximum adsorption capacity 105.71 mg/g. dergipark.org.tr dergipark.org.tr
Activated Carbon (Apricot Stones)Disperse Yellow 211Tested (F, L, T, DR)Pseudo-First-OrderMaximum adsorption capacity 156.25 mg/g; higher capacity than cherry stones. dergipark.org.tr dergipark.org.tr
Activated Carbon (Conocarpus L.)Disperse YellowNot specifiedNot specifiedMaximum removal efficiency 94.11% at pH 2 for nitric acid functionalized activated carbon. connectjournals.com connectjournals.com

Note: F = Freundlich, L = Langmuir, T = Temkin, DR = Dubinin-Radushkevich. "Disperse Yellow" in the last row refers to a study specifically mentioning "disperse yellow dye" without a specific index number, but the context relates to disperse dyes. connectjournals.com

The intraparticle diffusion model can also provide insights into the adsorption process, indicating whether pore diffusion is a rate-limiting step. For Disperse Yellow 3 adsorption on GAC, intraparticle diffusion was found to be the rate-controlling step. koreascience.kr

Development and Characterization of Novel Adsorbent Materials

The development of effective and low-cost adsorbent materials is an active area of research for dye removal. Various materials have been explored, including activated carbon derived from different sources, biomass-derived adsorbents, and modified clays (B1170129). connectjournals.combas.bgnih.govmdpi.comworlddyevariety.comresearchgate.netrsc.orgd-nb.inforesearchgate.net

Activated carbon is widely used due to its high surface area and porous structure, although its cost and regeneration can be limitations for large-scale applications. rsc.orgbas.bgmdpi.com Researchers are investigating the use of low-cost lignocellulosic biomass materials and agricultural wastes as alternative adsorbents. bas.bgmdpi.comresearchgate.net Examples include activated carbon produced from cornelian cherry stones and apricot stones, which have shown potential for removing disperse yellow dyes. bas.bgdergipark.org.tr Activated carbon prepared from Conocarpus L. leaves, particularly when functionalized with nitric acid, has also demonstrated high removal efficiency for disperse yellow dye in acidic media. connectjournals.com

Biomass-derived activated carbons offer a potential low-cost replacement for non-renewable activated carbon sources. researchgate.net Characterization of these materials often involves techniques such as scanning electron microscopy (SEM) and N₂ adsorption isotherms to assess their surface morphology and porosity. bas.bgdergipark.org.tr Modified clays are also being explored as efficient adsorbents for organic pollutants, with research focusing on their regeneration capacity. researchgate.net

The effectiveness of adsorbents is influenced by factors such as pH, temperature, initial dye concentration, and adsorbent dosage. connectjournals.combas.bgresearchgate.net

Based on the available search results, specific detailed research findings focusing solely on the chemical compound this compound (CAS 112487-20-4) regarding its environmental fate and remediation research, particularly parametric studies on adsorption efficiency, environmental persistence, and the identification and characterization of environmental metabolites, are not comprehensively available. The search results primarily discuss other disperse yellow dyes, such as Disperse Yellow 3, Disperse Yellow 42, and Disperse Yellow 211, when addressing these topics.

While general principles of environmental fate and adsorption for disperse dyes are discussed in the literature chemicalbook.comworlddyevariety.comchemsrc.com, and some studies detail the biodegradation and metabolites of related azo dyes, this information cannot be directly attributed to this compound without specific research on this compound.

This compound has been identified with the CAS number 112487-20-4 chemicalbook.com. Its molecular formula is C₂₀H₁₉N₃O₂ and its molecular weight is 333.38. It is described as a coumarin (B35378) category dye with bright yellow properties.

Due to the absence of specific data for this compound in the provided search results concerning the outlined sections (5.2.3, 5.3.1, 5.3.2), a detailed article strictly adhering to the request cannot be generated.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Reactivity and Interaction Mechanisms (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure, reactivity, and properties of dye molecules. These calculations can provide information on parameters such as molecular geometry, energy levels (e.g., HOMO and LUMO), charge distribution, and spectroscopic properties. DFT has been applied to investigate the chemical reactivity of organic substances and describe intermolecular interactions, offering a significant level of accuracy. For various dyes, DFT studies have been utilized to understand degradation mechanisms, analyze tautomerism, and explore the relationship between molecular structure and color. While the specific application of these detailed DFT investigations to Disperse Yellow 182 was not found in the provided search results, the methodology is standard for studying the fundamental chemical behavior of dye molecules.

Molecular Modeling and Simulation of Dye-Substrate Interactions

Molecular modeling and simulation techniques are valuable for studying the interactions between dye molecules and the substrates they color, such as textile fibers. These methods can help elucidate the adsorption mechanisms, the orientation of dye molecules within the fiber matrix, and the factors influencing dyeing uptake and fastness properties. Molecular dynamics simulations, for instance, can provide insights into the dynamic behavior of dye molecules and their diffusion into the free spaces of hydrophobic fibers above the glass transition temperature. Studies on other dye-substrate systems have utilized molecular modeling to understand binding preferences and interactions. Although specific molecular modeling and simulation studies involving this compound and relevant substrates were not identified in the search results, these techniques are broadly applicable to understanding the performance characteristics of disperse dyes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Fate Relationship (QSFR) Studies for this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Fate Relationship (QSFR) studies aim to establish predictive models that correlate the chemical structure of a compound with its biological activity (QSAR) or environmental fate (QSFR). These studies involve calculating various molecular descriptors and using statistical methods to build relationships between these descriptors and observed properties or behaviors. QSAR and QSFR approaches have been applied to dyes and other organic contaminants to predict properties relevant to their environmental impact, persistence, and potential effects. While the search results confirm the existence and application of QSAR/QSFR methodologies, specific studies focused on developing QSAR or QSFR models for this compound were not found. Such studies, if conducted, could provide valuable predictions regarding the environmental behavior and potential effects of this compound based on its molecular structure.

Advanced Functional Applications and Performance Enhancement in Research

Research into Photostability Mechanisms and Enhancement Strategies

Photostability is a critical property for disperse dyes, especially in applications involving exposure to light, such as automotive interiors and outdoor furniture, where UV radiation can accelerate fading. researchgate.net Research investigates the photostability of coumarin-based disperse dyes, a category that includes Disperse Yellow 182. worlddyevariety.comworlddyevariety.cominstras.com

Studies on coumarin (B35378) disperse dyes, such as Disperse Yellow 82, have evaluated their photostability in different solvents and under aerobic and anaerobic conditions. instras.comscirp.org For Disperse Yellow 82, photodegradation quantum yield was found to be higher in N,N-dimethylformamide (DMF) compared to methanol (B129727) and ethanol (B145695) under anaerobic conditions. scirp.orgscirp.org The presence of air was observed to strongly influence the photostability of these dyes, with degradation being enhanced under nitrogen atmosphere (anaerobic) compared to the presence of air (aerobic). instras.comscirp.org For instance, after 90 minutes of irradiation in methanol, only 8%-22% degradation of Coumarin Disperse Yellow 82 was observed in the presence of air, whereas 27%-38% destruction occurred within 2 hours under nitrogen. scirp.org Similar trends were seen in ethanol and DMF. scirp.org

Enhancement strategies for the light fastness of disperse dyes on polyester (B1180765) fabrics have also been investigated. One approach involves treating dyed polyester fabrics with nano-metal oxides like titanium dioxide (TiO2) nanoparticles or zinc oxide (ZnO) nanoparticles. nih.govmdpi.com This treatment has been shown to enhance light fastness, in addition to improving antimicrobial properties and UV protection. nih.govmdpi.com Research on azo disperse dyes has explored incorporating photostabilizer moieties into their structure to influence lightfastness. researchgate.net The position of the stabilizer residue and the type of stabilizer group impact the lightfastness of the developed dyes. researchgate.net

Investigation of Functional Properties in Dyed Materials (e.g., UV Protection, Antimicrobial Activity)

Disperse dyes can impart functional properties to dyed materials, extending their utility beyond mere coloration. Research has explored the UV protection and antimicrobial activity of textiles dyed with disperse dyes or treated with functional agents in conjunction with dyeing. amoghchemicals.innih.govmdpi.com

Polyester fabrics dyed with certain disperse dyes have demonstrated antimicrobial properties. nih.govmdpi.com For example, untreated polyester fabric dyed with a specific disperse dye (dye 18i) showed strong antibacterial activity against Pseudomonas aeruginosa and very strong activity against Escherichia coli. nih.gov

Furthermore, treating dyed polyester fabrics with nano-metal oxides such as TiO2 or ZnO nanoparticles has been shown to enhance their UV protection capabilities. nih.govmdpi.com Polyester textiles treated with ZnO nanoparticles after dyeing with disperse dyes have shown significant UV protection factors. mdpi.com This post-treatment approach contributes to improving the functional performance of the dyed fabrics, offering protection against harmful UV radiation which is a concern for skin cancer resulting from prolonged sun exposure. nih.gov

The integration of functional properties like antimicrobial activity and UV protection into textiles through dyeing or subsequent treatments adds significant value to the dyed materials, making them suitable for technical textiles in various applications, including medical textiles and geotextiles. amoghchemicals.in

Innovative Dyeing Methodologies and Their Mechanistic Basis (e.g., Ultrasonic, Microwave Dyeing)

Innovative dyeing methodologies are being researched to improve the efficiency, reduce energy consumption, and minimize the environmental impact of the dyeing process for disperse dyes on synthetic fibers like polyester. nih.govebin.pubmdpi.com Ultrasonic and microwave dyeing are two such techniques that have garnered attention. nih.govebin.pubmdpi.comepstem.netscielo.org.mx

Microwave dyeing utilizes microwave irradiation as a heating source, offering potential benefits such as rapid heating and shorter processing times compared to conventional methods. nih.govebin.pubepstem.netscielo.org.mx Studies have shown that microwave heating can lead to a considerable increase in dye uptake and dyeing rate on polyester fabrics. mdpi.com This method can facilitate dyeing at lower temperatures while achieving good color strength and acceptable fastness properties. scielo.org.mx The mechanism is thought to involve increased frequency of molecular vibrations, which speeds up reactions and facilitates dye-fiber contact and diffusion. nih.govmdpi.com Microwave dyeing of polyester fabrics with disperse dyes has resulted in uniform dyeing and good fastness properties. epstem.net Some research indicates that microwave methods can achieve darker colors with less dyestuff concentration compared to conventional methods, contributing to reduced environmental impact. epstem.netzjtextile.com.cn

Ultrasonic dyeing employs ultrasonic waves to enhance the dyeing process. nih.govebin.pubmdpi.comepstem.net Ultrasonic energy can improve the uptake ability of fabrics and accelerate the rate of dye diffusion into the fiber. mdpi.com This is attributed to the cavitation phenomenon, which helps break down boundary layers covering the fiber and increases the interaction between dye molecules and fibers. mdpi.com Ultrasonic dyeing, like microwave dyeing, can offer energy savings by allowing dyeing at lower temperatures while achieving good fastness properties. nih.govepstem.net

Q & A

Basic Research Questions

Q. What are the optimal experimental parameters for synthesizing Disperse Yellow 182 with high purity and yield?

  • Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH (4–6) and temperature (0–5°C). Use HPLC to monitor intermediate formation and FTIR/¹H NMR for structural validation. Optimize stoichiometry (e.g., molar ratios of nitroaniline derivatives to coupling agents) to minimize byproducts .
  • Data Example :

ParameterOptimal RangeImpact on Yield
Reaction pH4.5–5.5Maximizes diazonium stability
Temperature (°C)0–5Reduces hydrolysis of intermediates

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : Combine UV-Vis (λmax ~420 nm for azo bond analysis), FTIR (C-N and N=N stretching bands at 1350 cm⁻¹ and 1600 cm⁻¹), and mass spectrometry (m/z ~350 for molecular ion peak). Cross-validate with computational simulations (DFT) for bond geometry .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated degradation studies at pH 2–12. Use UV-Vis spectroscopy to track absorbance changes over time. First-order kinetics models can quantify degradation rates, with instability observed above pH 10 due to azo bond cleavage .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on this compound’s photodegradation pathways?

  • Methodological Answer : Apply TD-DFT to simulate excited-state behavior and identify reactive intermediates (e.g., singlet oxygen species). Compare with LC-MS data from controlled light-exposure experiments to validate predicted degradation products (e.g., nitrobenzene derivatives) .
  • Data Conflict Example : Discrepancies in reported half-lives (e.g., 2h vs. 5h under UV light) may arise from solvent polarity differences; use COSMO-RS simulations to model solvent effects .

Q. What methodological frameworks are suitable for analyzing this compound’s interactions in multi-component dye systems?

  • Methodological Answer : Employ factorial design experiments to study synergies/antagonisms with other disperse dyes. Use ANOVA to isolate variables (e.g., concentration, temperature). Surface plasmon resonance (SPR) can quantify binding affinities in mixed micellar systems .

Q. How do trace metal ions in wastewater affect the bioremediation efficiency of this compound?

  • Methodological Answer : Design batch experiments with metal-spiked samples (e.g., Fe³⁺, Cu²⁺). Monitor decolorization rates via spectrophotometry and microbial activity via ATP assays. Metagenomic analysis of sludge can identify shifts in microbial consortia linked to metal toxicity .

Methodological Best Practices

  • Data Presentation : Include raw and processed data in appendices, with error margins (e.g., ±0.05 absorbance units). Use line graphs for kinetic data and heatmaps for interaction studies .
  • Contradiction Resolution : Triangulate results using orthogonal techniques (e.g., HPLC for purity, DSC for thermal behavior) to address outliers .
  • Ethical Compliance : Disclose solvent waste protocols and LC50 values for ecotoxicological assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.